molecular formula C9H8Cl2O2 B1272238 3-(2,4-Dichlorophenyl)propanoic acid CAS No. 55144-92-8

3-(2,4-Dichlorophenyl)propanoic acid

Cat. No. B1272238
CAS RN: 55144-92-8
M. Wt: 219.06 g/mol
InChI Key: HLNPVFSCAMKIOD-UHFFFAOYSA-N
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Patent
US06320051B1

Procedure details

3-(2,4-dichlorophenyl)propanoic acid (0.44 g, 2 mmol) in polyphosphoric acid (7 g) was heated to 100° C. under argon. After 90 min the mixture was cooled and treated with water (20 ml) and extracted with hexane (40 ml). The hexane layer was dried (MgSO4), and evaporated to dryness. The residue was purified by column chromatography on silica gel eluting with 0-30% dichloromethane in hexane to give the title product as a yellow solid, (0.018 g, 4.5%), δH (CDCl3) 2.8 (2H, m), 3.1 (2H, m), 7.6 (1H, d), 7.65 (1H, d).
Quantity
0.44 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
7 g
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
4.5%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[CH2:9][CH2:10][C:11]([OH:13])=O>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]2[C:3]=1[CH2:9][CH2:10][C:11]2=[O:13]

Inputs

Step One
Name
Quantity
0.44 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)Cl)CCC(=O)O
Name
polyphosphoric acid
Quantity
7 g
Type
solvent
Smiles
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After 90 min the mixture was cooled
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The hexane layer was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with 0-30% dichloromethane in hexane

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2CCC(C2=CC(=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.018 g
YIELD: PERCENTYIELD 4.5%
YIELD: CALCULATEDPERCENTYIELD 4.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.